2-(Methylsulfonyl)ethanol 2-(Methylsulfonyl)ethanol
Brand Name: Vulcanchem
CAS No.: 15205-66-0
VCID: VC20890850
InChI: InChI=1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3
SMILES: CS(=O)(=O)CCO
Molecular Formula: C3H8O3S
Molecular Weight: 124.16 g/mol

2-(Methylsulfonyl)ethanol

CAS No.: 15205-66-0

Cat. No.: VC20890850

Molecular Formula: C3H8O3S

Molecular Weight: 124.16 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfonyl)ethanol - 15205-66-0

Specification

CAS No. 15205-66-0
Molecular Formula C3H8O3S
Molecular Weight 124.16 g/mol
IUPAC Name 2-methylsulfonylethanol
Standard InChI InChI=1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3
Standard InChI Key KFTYFTKODBWKOU-UHFFFAOYSA-N
SMILES CS(=O)(=O)CCO
Canonical SMILES CS(=O)(=O)CCO

Introduction

Chemical Identity and Structure

2-(Methylsulfonyl)ethanol (CAS No. 15205-66-0) is an organosulfur compound with the molecular formula C3H8O3S and a molecular weight of 124.16 g/mol . The compound is also known by several synonyms including 2-hydroxyethyl methyl sulfone, 2-methanesulfonylethanol, and 2-(methylsulphonyl)ethanol . Its chemical structure consists of a two-carbon chain with a hydroxyl group at one end and a methylsulfonyl group at the other.

The compound can be represented by the following structural identifiers:

  • IUPAC Name: 2-(methylsulfonyl)ethanol

  • InChI: 1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3

  • InChI Key: KFTYFTKODBWKOU-UHFFFAOYSA-N

  • SMILES: CS(=O)(=O)CCO

Physical and Chemical Properties

2-(Methylsulfonyl)ethanol exists as either a colorless to yellow liquid, a semi-solid, or a solid depending on ambient temperature conditions . The compound's physical state transitions near room temperature due to its melting point.

Fundamental Physical Properties

Table 1: Physical Properties of 2-(Methylsulfonyl)ethanol

PropertyValueReference
Melting Point31-33 °C (literature)
Boiling Point148-149 °C (literature)
Density1.33
Refractive Index1.478-1.48
Flash Point>230 °F (>110 °C)
Physical FormSolid/Liquid/Semi-solid (temperature dependent)
ColorWhite to yellow
OdorStrong odor
pKa13.61±0.10 (Predicted)

Solubility Profile

2-(Methylsulfonyl)ethanol demonstrates a particular solubility profile that influences its applications and handling:

  • Water Solubility: Soluble in water

  • Organic Solvent Solubility: Slightly soluble in chloroform and ethyl acetate

This solubility profile makes it particularly useful as a reagent in aqueous reactions and as a solvent for specific applications.

Synthesis Methods

Several methodologies have been developed for the synthesis of 2-(methylsulfonyl)ethanol, with varying efficiency and applicability for industrial or laboratory-scale production.

Oxidation of 2-(Methylthio)ethanol

One common synthetic approach involves the oxidation of 2-(methylthio)ethanol . This method utilizes oxidizing agents to convert the sulfide to a sulfone:

CH₃SCH₂CH₂OH + [O] → CH₃SO₂CH₂CH₂OH

From Epoxyethane and Methanesulfonyl Chloride

Another synthetic pathway involves the reaction of epoxyethane with methanesulfonyl chloride in the presence of zinc:

"Epoxyethane, methanesulfonyl chloride with zinc in ethanol was heated for 0.25 h and the reaction solution was purified to give 2-(Methylsulfonyl)ethanol."

Catalytic Oxidation of Sulfides

A more recent method involves the catalytic oxidation of sulfides using hydrogen peroxide:

"A mixture of the PW12 nanoflower (10 mg) as catalyst, 30% H2O2 aqueous solution (100 mL) and solvent (600 mL) was placed in a 10mL glass bottle... The substrate (1 mmol) was added under stirring."

This method has reportedly achieved high yields (94-98%) with the additional benefit of catalyst recoverability for up to four consecutive experiments .

Applications and Uses

2-(Methylsulfonyl)ethanol demonstrates remarkable versatility across various chemical applications, serving multiple roles in both research and industrial contexts.

Synthetic Chemistry Applications

The compound serves as a key building block in multiple synthetic pathways:

  • Reagent in the synthesis of phenols from aryl fluorides

  • Preparation of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate

  • Synthesis of more complex sulfur-containing compounds

  • Formation of carbon-sulfur bonds in organic synthesis

Pharmaceutical and Biochemical Applications

In pharmaceutical research and biochemistry, the compound has been utilized for:

  • Studies of inhibitor and substrate moieties to acetylcholinesterase

  • Pharmaceutical intermediate in drug development

  • Stabilizer in enzyme reactions, mitigating enzyme denaturation by regulating reaction pH

Industrial Applications

The compound finds utility in several industrial processes:

  • Production of agrochemicals and industrial chemicals

  • Reaction with cotton cellulose to yield methylsulfonylethyl substituents in the 2-O- to 6-O-positions of monosubstituted D-glucopyranosyl units

  • Solvent for liquid-liquid extractions, particularly valuable due to its water solubility

SupplierPackage SizePricePurityReference
Career Henan Chemical Co1 KGUS $6.6897%-99%
Santa Cruz Biotechnology10 g$100.00Not specified
Santa Cruz Biotechnology50 g$319.00Not specified
TCI Chemicals (India)25 g₹1350098.0% min

Research Findings

Current research involving 2-(methylsulfonyl)ethanol spans multiple areas of chemistry, from synthetic methodology development to applied research in materials science.

Synthetic Methodology Development

Research has focused on developing more efficient and environmentally friendly methods for synthesizing 2-(methylsulfonyl)ethanol. A notable development is the use of PW12 nanoflower catalysts in the oxidation of sulfides, achieving high yields (94-98%) with the additional benefit of catalyst recoverability .

Cellulose Chemistry

Studies have demonstrated that the reaction of 2-(methylsulfonyl)ethanol with cotton cellulose yields methylsulfonylethyl substituents in specific positions of the monosubstituted D-glucopyranosyl unit of cotton cellulose . This modification potentially alters the physical and chemical properties of cellulose, opening applications in textile and material sciences.

Pharmaceutical Precursor Research

The compound has been studied as a precursor in pharmaceutical development, particularly in relation to its derivative 2-(methylsulfonyl)ethylamine. Research has focused on developing industrially viable methods for producing this amine derivative, which serves as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals .

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